1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
Description
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS: 473668-10-9, molecular formula: C₁₄H₂₀N₄O₂, molecular weight: 276.33 g/mol) is a piperidine derivative featuring an isopropyl substituent at position 1 and a hydrazono-linked 4-nitrophenyl group at position 4. The compound’s structure combines a piperidine ring with a nitroaryl hydrazone moiety, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline |
InChI |
InChI=1S/C14H20N4O2/c1-11(2)17-9-7-13(8-10-17)16-15-12-3-5-14(6-4-12)18(19)20/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
ONNSUOCSKQRSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 4-nitrophenylhydrazine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazono derivatives.
Scientific Research Applications
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Substituents
- 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS: 380493-82-3, C₁₃H₁₈N₄O₂, MW: 262.31 g/mol): Replacing the isopropyl group with ethyl reduces steric bulk.
- 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (C₁₂H₁₆N₄O₂, MW: 248.28 g/mol): The smaller methyl group further decreases steric hindrance, possibly increasing metabolic stability but reducing binding affinity in hydrophobic pockets .
Table 1: Comparison of Alkyl-Substituted Derivatives
| Compound | Alkyl Group | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | Isopropyl | 276.33 | Moderate steric bulk, balanced lipophilicity |
| 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | Ethyl | 262.31 | Reduced steric hindrance |
| 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | Methyl | 248.28 | Minimal steric effects, higher polarity |
Analogues with Modified Aryl Hydrazone Groups
- (E)-2,6-Bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine: Features a trichlorophenyl hydrazone group and chloro substituents on the piperidine ring.
- 1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine: The nitro group at the meta position (vs. para) alters electronic distribution, which may reduce resonance stabilization and affect binding to targets like CYP51 enzymes .
Table 2: Aryl Hydrazone Modifications
Spectroscopic and Analytical Comparisons
- NMR Shifts: In hydrazone-containing piperidines, the hydrazono proton typically resonates at δ 8.5–9.5 ppm due to conjugation with the aryl group. For example, in 3-((2-(4-nitrophenyl)hydrazono)methyl)quinoline derivatives, aromatic protons appear at δ 7.2–8.3 ppm, while the hydrazono proton is observed at δ 8.7 ppm .
- IR Spectroscopy: The carbonyl stretch in hydrazone-linked acetamides (e.g., N-hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)hydrazono]acetamide) appears at 1653 cm⁻¹, whereas nitro group stretches are seen at 1520–1350 cm⁻¹ .
Table 3: Analytical Data Comparison
Biological Activity
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a compound of interest in medicinal chemistry due to its unique structural features, including a piperidine ring, a hydrazone linkage, and a nitrophenyl group. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.33 g/mol. The compound's structure is characterized by:
- Piperidine Ring : A six-membered ring containing nitrogen.
- Hydrazone Linkage : Formed between the piperidine and the nitrophenyl group.
- Nitrophenyl Group : Known for its potential biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1-isopropylpiperidine with 4-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions can affect the yield and purity of the final product.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 12.5 | Compared to ciprofloxacin (MIC 2 μg/mL) |
| Escherichia coli | 25 | Compared to ampicillin (MIC 10 μg/mL) |
| Candida albicans | 15 | Compared to fluconazole (MIC 8 μg/mL) |
These results suggest that while the compound may not be as potent as some standard antibiotics, it still possesses noteworthy activity that could be optimized through further chemical modifications.
Anticancer Properties
Research into the anticancer potential of this compound has revealed its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 20 μM
- HeLa: 15 μM
- A549: 25 μM
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The nitrophenyl group may interact with specific enzymes, inhibiting their activity.
- Receptor Modulation : Potential modulation of receptor functions that are critical in disease pathways, particularly in cancer progression.
Case Studies
Several studies have examined derivatives of this compound to enhance its biological activity:
- Study on Derivatives : A series of hydrazone derivatives were synthesized and tested for their antimicrobial properties, showing enhanced activity compared to the parent compound.
- Combination Therapy : Research has suggested that combining this compound with existing antibiotics may lead to synergistic effects, improving efficacy against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
